![molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1](/img/structure/B2364174.png)
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has recently gained attention in the field of scientific research. MTMU has shown promising results in various studies, indicating its potential as a useful tool in biochemical and physiological research.
Wirkmechanismus
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context of the study. In cancer-related studies, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to induce apoptosis and inhibit cell proliferation. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for use in lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and purified. Secondly, it has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, there are also limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell types or animal models, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Firstly, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Secondly, studies could be conducted to investigate the effects of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in combination with other drugs or therapies. Finally, studies could be conducted to investigate the potential use of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea as a diagnostic tool or biomarker.
Synthesemethoden
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with 4-morpholin-4-ylthian-4-ylmethyl isocyanate. The resulting product is then treated with a reducing agent to yield 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)
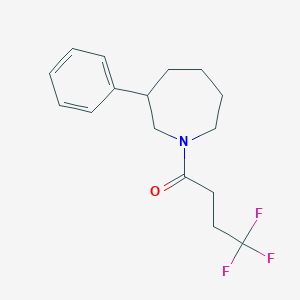
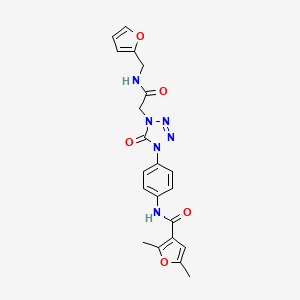
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
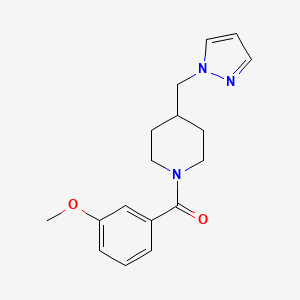
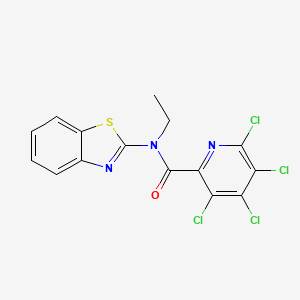
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
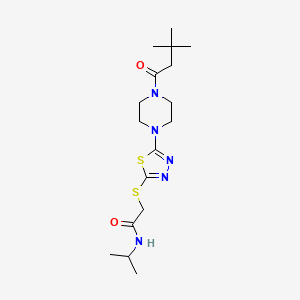
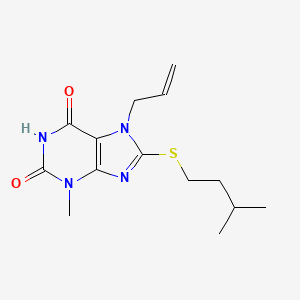
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
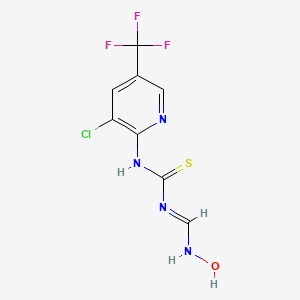
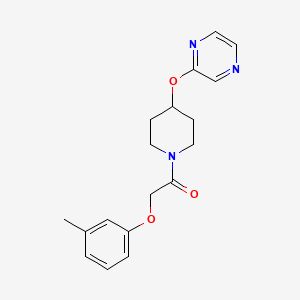
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)